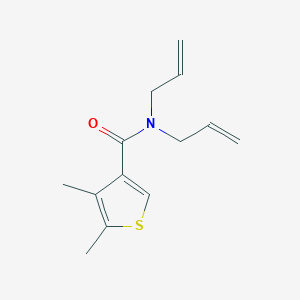![molecular formula C15H22ClNO2 B4970124 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
Mécanisme D'action
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine acts as a competitive antagonist of the β2-adrenergic receptor. It binds to the receptor and blocks the binding of agonists, such as adrenaline, which would normally activate the receptor. This results in a decrease in the downstream signaling pathways that are normally activated by the β2-adrenergic receptor.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a wide range of physiological processes, including cardiovascular function, respiratory function, and metabolic function. By blocking the β2-adrenergic receptor, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can affect these processes. For example, in cardiovascular research, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can be used to investigate the role of β2-adrenergic receptors in regulating heart rate and blood pressure. In respiratory research, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can be used to investigate the role of β2-adrenergic receptors in regulating airway smooth muscle tone. In metabolic research, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can be used to investigate the role of β2-adrenergic receptors in regulating glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine in lab experiments is that it is a selective β2-adrenergic receptor antagonist, which means that it specifically targets this receptor and does not affect other receptors. This allows researchers to investigate the specific role of the β2-adrenergic receptor in various physiological processes. One limitation of using 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is that it is not suitable for in vivo experiments, as it cannot cross the blood-brain barrier.
Orientations Futures
There are many future directions for research involving 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine. Some possible directions include investigating the role of β2-adrenergic receptors in neurological function, exploring the potential therapeutic applications of β2-adrenergic receptor antagonists, and developing new and more selective β2-adrenergic receptor antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor blockade and to identify potential side effects and limitations of this approach.
Conclusion:
In conclusion, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptors. While it has advantages and limitations for lab experiments, it has the potential to contribute to a better understanding of the role of β2-adrenergic receptors in various physiological processes and to the development of new therapeutic approaches.
Méthodes De Synthèse
The synthesis of 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4,6-dimethylphenol with propargyl bromide in the presence of potassium carbonate to form propargyl ether. The propargyl ether is then reacted with morpholine in the presence of palladium on carbon to form 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine.
Applications De Recherche Scientifique
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is used to block the β2-adrenergic receptors in order to investigate the role of these receptors in various physiological processes. Some of the areas of research where 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is used include cardiovascular research, respiratory research, and metabolic research.
Propriétés
IUPAC Name |
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12-10-13(2)15(14(16)11-12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIKVXXHZFRTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)


![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)
![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)